![molecular formula C19H13ClF3N5O B2696640 3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893930-96-6](/img/structure/B2696640.png)
3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C19H13ClF3N5O and its molecular weight is 419.79. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals. Its unique structure, combining a triazolopyrimidine core with chloro and trifluoromethyl substituents, suggests it could be a candidate for targeting specific biological pathways. Research could explore its efficacy as an anti-inflammatory, antiviral, or anticancer agent, given the known activities of similar compounds .
Agricultural Chemicals
The compound’s structural features make it a promising candidate for the development of new agrochemicals. Triazolopyrimidines are known for their herbicidal and fungicidal properties. This compound could be investigated for its potential to protect crops from pests and diseases, contributing to more sustainable agricultural practices .
Material Science
In material science, this compound could be explored for its potential use in creating new materials with unique properties. The trifluoromethyl group is known to impart stability and hydrophobicity, which could be beneficial in developing coatings, polymers, or other advanced materials .
Catalysis
The compound could serve as a ligand or catalyst in various chemical reactions. Its triazolopyrimidine core might facilitate unique catalytic properties, potentially improving the efficiency and selectivity of chemical processes. This could be particularly useful in organic synthesis and industrial chemistry .
Biochemical Research
In biochemical research, this compound could be used as a tool to study enzyme interactions and protein functions. Its unique structure might allow it to act as an inhibitor or activator of specific enzymes, providing insights into biochemical pathways and mechanisms .
Environmental Science
The compound could be investigated for its potential use in environmental applications, such as the degradation of pollutants. Its stability and reactivity might make it suitable for breaking down harmful substances in the environment, contributing to pollution control and remediation efforts .
Medicinal Chemistry
In medicinal chemistry, this compound could be a starting point for the design of new drugs. Its structural features might be optimized to enhance its pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and safer medications .
Nanotechnology
The compound could also find applications in nanotechnology. Its unique chemical properties might be leveraged to create nanoscale materials or devices with specific functions, such as drug delivery systems or sensors .
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5O/c1-11-2-7-14(8-15(11)20)28-17-16(25-26-28)18(29)27(10-24-17)9-12-3-5-13(6-4-12)19(21,22)23/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMLUFHYQYDCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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